molecular formula C42H78O4 B14130291 2,3,4-Tris(dodecyloxy)phenol

2,3,4-Tris(dodecyloxy)phenol

Cat. No.: B14130291
M. Wt: 647.1 g/mol
InChI Key: LAHMCILVOAKEKQ-UHFFFAOYSA-N
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Description

2,3,4-Tris(dodecyloxy)phenol is a useful research compound. Its molecular formula is C42H78O4 and its molecular weight is 647.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C42H78O4

Molecular Weight

647.1 g/mol

IUPAC Name

2,3,4-tridodecoxyphenol

InChI

InChI=1S/C42H78O4/c1-4-7-10-13-16-19-22-25-28-31-36-44-40-35-34-39(43)41(45-37-32-29-26-23-20-17-14-11-8-5-2)42(40)46-38-33-30-27-24-21-18-15-12-9-6-3/h34-35,43H,4-33,36-38H2,1-3H3

InChI Key

LAHMCILVOAKEKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C(=C(C=C1)O)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Contextualization Within the Field of Alkoxy Substituted Phenols and Amphiphilic Mesogens

2,3,4-Tris(dodecyloxy)phenol belongs to the class of organic compounds known as alkoxy-substituted phenols. electrochem.org These molecules are characterized by a phenol (B47542) core—a hydroxyl group attached to a benzene (B151609) ring—and one or more alkoxy groups, which consist of an alkyl chain linked to an oxygen atom. electrochem.org The number and length of these alkyl chains significantly influence the molecule's physical properties. In the case of this compound, three long dodecyloxy chains are attached to the phenol ring. These flexible peripheral chains, combined with the rigid aromatic core, are structural hallmarks that often lead to the formation of liquid crystalline phases. researchgate.net

The specific arrangement of a polar hydroxyl head and nonpolar alkyl tails gives this compound an amphiphilic character. Amphiphiles are compounds that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. nih.govnih.gov This dual nature is the primary driver for its self-assembly into organized structures in solution or at interfaces. nih.gov Molecules with this structural motif are often referred to as mesogens because they can exhibit intermediate phases of matter, known as liquid crystal or mesophases, that have properties between those of a conventional liquid and a solid crystal. researchgate.net The balance between the hydrophilic head and the hydrophobic tails is crucial in determining the type of supramolecular structure that forms. rsc.org

Significance in Supramolecular Chemistry and Functional Soft Materials

General Synthetic Routes to this compound Precursors

The foundational step in synthesizing this compound and its derivatives is the preparation of the core tris(dodecyloxy)benzene structure. This typically involves the alkylation of a suitable polyhydroxylated benzene (B151609) precursor.

Alkylation Reactions for Dodecyloxy Chain Attachment

The attachment of the three dodecyloxy chains is a crucial step that imparts the desired amphiphilic character to the molecule. This is generally achieved through a Williamson ether synthesis, where a polyhydroxy aromatic compound is reacted with an alkylating agent, such as 1-bromododecane (B92323). rsc.orgkfupm.edu.samdpi.com The choice of the starting phenol (B47542) and the reaction conditions are critical for achieving high yields and the desired substitution pattern.

Commonly used starting materials include pyrogallol (B1678534) (1,2,3-trihydroxybenzene) or its derivatives. kfupm.edu.sapharmacompass.com The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). kfupm.edu.sa The base deprotonates the phenolic hydroxyl groups, forming phenoxides that then act as nucleophiles, attacking the 1-bromododecane to form the ether linkages.

The reaction conditions, including temperature and reaction time, are optimized to ensure complete alkylation. For instance, the reaction of pyrogallol with 1-bromododecane in the presence of K₂CO₃ in DMF is often heated to ensure the reaction goes to completion. kfupm.edu.sa

Table 1: Key Reagents in Alkylation Reactions
ReagentRole
PyrogallolPhenolic Precursor
1-BromododecaneAlkylating Agent
Potassium CarbonateBase
N,N-DimethylformamideSolvent

Preparation of Key Intermediate Phenols

The synthesis of this compound itself starts from 1,2,3-tris(dodecyloxy)benzene. This intermediate is then subjected to further reactions to introduce a hydroxyl group at the 4-position. However, direct hydroxylation can be challenging. Therefore, a common strategy involves the sulfonation of 1,2,3-tris(dodecyloxy)benzene to introduce a sulfonic acid group, which can then be converted to other functional groups. tandfonline.comtandfonline.com

For the synthesis of related benzoic acid precursors, methyl gallate (methyl 3,4,5-trihydroxybenzoate) is a frequently used starting material. rsc.orgrsc.orgcnrs.fr The three hydroxyl groups of methyl gallate are alkylated with 1-bromododecane using a base like potassium carbonate in a solvent such as butanone or DMF. rsc.orgrsc.org This yields methyl 3,4,5-tris(dodecyloxy)benzoate. Subsequent hydrolysis of the methyl ester group, typically with potassium hydroxide (B78521) in a mixture of THF and methanol, affords 3,4,5-tris(dodecyloxy)benzoic acid. rsc.orgrsc.org

Functionalization and Derivatization Approaches

Once the this compound or related tris(dodecyloxy)benzene core is synthesized, it can be further functionalized to create a variety of derivatives with specific properties.

Synthesis of Benzenesulfonic Acid and Sulfonate Derivatives

A key derivatization pathway is the introduction of a sulfonic acid group onto the aromatic ring. 2,3,4-Tris(dodecyloxy)benzenesulfonic acid is synthesized by treating 1,2,3-tris(dodecyloxy)benzene with concentrated sulfuric acid at low temperatures. tandfonline.com This electrophilic aromatic substitution reaction introduces the -SO₃H group onto the benzene ring.

The resulting 2,3,4-tris(dodecyloxy)benzenesulfonic acid can be converted into various sulfonate salts by reaction with the appropriate base. tandfonline.comrsc.org For example, reaction with an alkali metal carbonate or hydroxide will yield the corresponding alkali metal sulfonate. rsc.org The formation of these salts can significantly influence the self-assembly and mesophase behavior of the resulting materials. rsc.org Additionally, sulfonate esters can be prepared from phenols using reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. chempap.org

Table 2: Synthesis of Benzenesulfonic Acid Derivatives
Starting MaterialReagentProduct
1,2,3-Tris(dodecyloxy)benzeneConc. H₂SO₄2,3,4-Tris(dodecyloxy)benzenesulfonic acid
2,3,4-Tris(dodecyloxy)benzenesulfonic acidAlkali Metal CarbonateAlkali 2,3,4-tris(dodecyloxy)benzenesulfonate

Creation of Benzoic Acid and Benzoate (B1203000) Derivatives

As mentioned previously, 3,4,5-tris(dodecyloxy)benzoic acid is a valuable intermediate. rsc.orgrsc.org It can be synthesized from methyl gallate through alkylation followed by hydrolysis. rsc.orgrsc.org This benzoic acid derivative can then be used to create a wide range of benzoate esters through esterification reactions.

For example, 3,4,5-tris(dodecyloxy)benzoic acid can be converted to its acid chloride by reacting with thionyl chloride. rsc.org The resulting acid chloride is a reactive intermediate that can readily undergo esterification with various alcohols in the presence of a base like pyridine (B92270) to yield the corresponding benzoate esters. rsc.org This method allows for the attachment of the 3,4,5-tris(dodecyloxy)benzoyl group to a diverse array of molecular scaffolds.

Another approach involves the direct esterification of the benzoic acid with an alcohol using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov

Incorporation into Cyclotriphosphazene (B1200923) Scaffolds

The functionalized phenols and their derivatives, including those with dodecyloxy chains, can be incorporated into more complex architectures, such as cyclotriphosphazene scaffolds. mdpi.comresearchgate.netikm.org.my Hexachlorocyclotriphosphazene (N₃P₃Cl₆) is a versatile platform where the six chlorine atoms can be substituted by nucleophiles like phenoxides. mdpi.comresearchgate.net

The reaction of a functionalized phenol with hexachlorocyclotriphosphazene, typically in the presence of a base like potassium carbonate or sodium hydride, leads to the formation of aryloxyphosphazenes. mdpi.comresearchgate.net By controlling the stoichiometry of the reactants, it is possible to achieve different degrees of substitution, from monosubstituted to fully hexasubstituted derivatives. nih.gov

For instance, reacting a phenol containing a dodecyloxy group with hexachlorocyclotriphosphazene can lead to the formation of hexakis[p-(dodecyloxy)phenoxy]cyclotriphosphazene. researchgate.net This strategy allows for the creation of star-shaped molecules with a central inorganic cyclotriphosphazene core and multiple organic arms, which often exhibit interesting liquid crystalline or other material properties. researchgate.netresearchgate.net The properties of the final material can be tuned by the nature of the substituted phenol. beilstein-journals.orgnih.gov

Conjugation with Heterocyclic Moieties (e.g., triazines, oxadiazoles, pyrazoles)

The electron-rich nature and specific geometry of the tris(dodecyloxy)phenyl moiety make it an excellent substituent for tuning the electronic and self-assembly properties of heterocyclic compounds.

Triazines: Star-shaped molecules with a 1,3,5-triazine (B166579) core can be symmetrically functionalized with tris(alkoxy)phenyl groups to generate discotic liquid crystals. A common synthetic approach involves the nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For instance, an aniline (B41778) precursor, such as 3,4,5-tridodecyloxyaniline, can be reacted with cyanuric chloride. csic.essemanticscholar.org A more intricate method involves a multi-step process where a precursor like 3,4,5-tridodecyloxyaniline is first used in an amidation reaction with an azide-containing carboxylic acid. The resulting azide-functionalized wedge is then attached to a triazine core, such as 2,4,6-tris[(trimethylsilyl)ethynyl]-1,3,5-triazine, via a one-pot deprotection and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. csic.es This strategy allows for the introduction of flexible amide spacers between the triazine core and the bulky peripheral groups, influencing intermolecular hydrogen bonding and self-assembly. csic.es

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a well-known electron-accepting unit used in materials for optoelectronic applications. Tris(dodecyloxy)phenyl units can be incorporated to promote liquid crystallinity and solubility. A prevalent synthesis for 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines or the reaction of an acyl chloride with a tetrazole. For example, a carboxylic acid derived from a tris(dodecyloxy)benzene precursor (e.g., 3,4,5-tris(dodecyloxy)benzoic acid) can be converted to its acyl chloride using thionyl chloride (SOCl₂). researchgate.net This reactive intermediate can then undergo a Huisgen reaction with a substituted tetrazole in a suitable solvent like pyridine to yield the desired 1,3,4-oxadiazole derivative. researchgate.net These compounds often exhibit luminescent properties and form liquid crystalline phases. researchgate.net

Pyrazoles: While specific examples conjugating this compound with pyrazoles are less common in cited literature, general synthetic routes can be applied. A standard method for pyrazole (B372694) synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. A suitable 1,3-dicarbonyl precursor functionalized with the tris(dodecyloxy)phenyl group could be synthesized and subsequently reacted with hydrazine or a substituted hydrazine to form the pyrazole ring.

Table 1: Synthetic Approaches for Heterocyclic Conjugates
HeterocycleKey PrecursorsReaction TypeResulting Structure
TriazineCyanuric chloride; 3,4,5-TridodecyloxyanilineNucleophilic Aromatic SubstitutionStar-shaped tris(trialkoxyphenyl)triazine
Triazine2,4,6-Triethynyl-1,3,5-triazine; Azide-functionalized tris(dodecyloxy)phenyl wedgeCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Star-shaped tris(triazolyl)triazine with peripheral tris(dodecyloxy)phenyl groups csic.es
1,3,4-Oxadiazole3,4,5-Tris(dodecyloxy)benzoyl chloride; Substituted tetrazoleHuisgen 1,3-Dipolar Cycloaddition2-Aryl-5-(3,4,5-tris(dodecyloxy)phenyl)-1,3,4-oxadiazole researchgate.net
PyrazoleTris(dodecyloxy)phenyl-functionalized 1,3-diketone; HydrazineCondensation ReactionAryl-pyrazole with tris(dodecyloxy)phenyl substituent

Design and Synthesis of Wedge-Shaped and Tapered Dendronic Structures

The bulky and asymmetric nature of the 2,3,4-tris(dodecyloxy)phenyl group, along with its more common 3,4,5-substituted isomer, makes it an ideal building block for constructing dendrons and dendrimers. These wedge-shaped molecules can self-assemble into highly ordered supramolecular structures, such as columns or spheres, which form liquid crystalline phases. researchgate.netacs.org

The design principle involves attaching these bulky peripheral units to a central core or repeating branch cell. The flexible dodecyloxy chains fill space, forcing the molecule into a defined conical or tapered shape. acs.org The synthesis of these dendrons typically follows a convergent approach, where the dendritic wedges (dendrons) are built from the periphery inwards before being attached to a focal point or core. instras.com

Key synthetic reactions include Williamson ether synthesis to attach the dodecyloxy chains to a gallic acid (3,4,5-trihydroxybenzoic acid) or pyrogallol (1,2,3-trihydroxybenzene) derivative, followed by esterification or etherification reactions to link the dendritic fragments together. researchgate.netacs.org For example, methyl 3,4,5-trihydroxybenzoate (B8703473) can be fully alkylated with 1-bromododecane. The resulting methyl 3,4,5-tris(dodecyloxy)benzoate can be reduced to the corresponding benzyl (B1604629) alcohol or hydrolyzed to the benzoic acid. acs.orgcnrs.fr These functionalized first-generation dendrons can then be coupled to another gallate core to create a second-generation dendron, a process that can be repeated for higher generations. acs.org These strategies have been used to create amphiphilic Janus dendrimers, which have two distinct dendritic wedges joined at a central core. nih.gov

Table 2: Synthesis of Dendronic Structures
Dendron GenerationKey Building BlockFocal Point Functional GroupSynthetic Strategy
First (G1)3,4,5-Tris(dodecyloxy)benzoyl chloride-COOH, -CH₂OHAlkylation of methyl gallate, followed by hydrolysis or reduction. acs.org
Second (G2)G1-Benzyl Alcohol/Chloride-COOH, -CH₂OHConvergent coupling of G1-dendron onto a methyl gallate core. acs.org
Third (G3)G2-Benzyl Alcohol/Chloride-COOH, -CH₂OHConvergent coupling of G2-dendron onto a methyl gallate core. acs.org
Wedge-shaped Amphiphile2,3,4-Tris(dodecyloxy)benzene-SO₃HSulfonation of the tris(dodecyloxy)benzene precursor. researchgate.net

Synthesis of Porphyrin and Phthalocyanine (B1677752) Derivatives

The incorporation of bulky 2,3,4-tris(dodecyloxy)phenyl substituents onto large macrocyclic platforms like porphyrins and phthalocyanines is a powerful strategy to enhance their solubility in organic solvents, prevent aggregation, and modulate their electronic properties and self-assembly behavior.

Porphyrin Derivatives: Tetra-aryl porphyrins bearing tris(dodecyloxy)phenyl groups are typically synthesized via acid-catalyzed condensation reactions. The key precursor is the corresponding 2,3,4-tris(dodecyloxy)benzaldehyde. In the Lindsey synthesis, this aldehyde is reacted with pyrrole (B145914) in a dilute solution, often using a mild acid catalyst like trifluoroacetic acid (TFA), followed by oxidation with an agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com A related method involves a [2+2] macrocyclization where the aldehyde is condensed with a dipyrromethane derivative. cdnsciencepub.comresearchgate.net The bulky substituents increase the solubility of the resulting porphyrins and can be used to create ordered structures in the solid state or in thin films.

Phthalocyanine Derivatives: The synthesis of substituted phthalocyanines generally proceeds via the cyclotetramerization of a corresponding phthalonitrile (B49051) precursor in a high-boiling solvent like N,N-dimethylaminoethanol (DMAE) or in the presence of a strong base. researchgate.net To create a phthalocyanine with eight peripheral 2,3,4-tris(dodecyloxy)phenyl groups, one would first need to synthesize the requisite 4,5-bis(2,3,4-tris(dodecyloxy)phenoxy)phthalonitrile. This precursor could potentially be made by a nucleophilic aromatic substitution reaction between 4,5-dichlorophthalonitrile (B145054) and this compound. The subsequent cyclotetramerization, often in the presence of a metal salt (e.g., zinc acetate, cobalt(II) chloride), yields the corresponding metallated phthalocyanine. tu.ac.thumich.edu This templating method helps to improve the yield of the macrocycle. rsc.org The metal can later be removed to afford the metal-free derivative if desired. The eight bulky peripheral groups are highly effective at ensuring solubility and preventing the strong aggregation typical of unsubstituted phthalocyanines.

Table 3: Synthetic Routes to Porphyrin and Phthalocyanine Derivatives
MacrocycleKey PrecursorTypical ReactionKey Features
Tetraarylporphyrin2,3,4-Tris(dodecyloxy)benzaldehydeLindsey condensation with pyrrole or [2+2] condensation with dipyrromethane. mdpi.comcdnsciencepub.comFour peripheral bulky groups enhance solubility and control packing.
Octa-substituted PhthalocyanineSubstituted Phthalonitrile (e.g., 4,5-bis(2,3,4-tris(dodecyloxy)phenoxy)phthalonitrile)Metal-templated cyclotetramerization. umich.edursc.orgEight peripheral bulky groups ensure high solubility and prevent aggregation.

Advanced Spectroscopic and Diffraction Characterization of Supramolecular Architectures

Spectroscopic Techniques for Structural Elucidation of Self-Assembled States

Spectroscopy provides a powerful lens through which the conformational details, electronic nature, and photophysical behavior of self-assembled 2,3,4-Tris(dodecyloxy)phenol-based systems can be understood.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure and probing the dynamics within supramolecular assemblies in solution. beilstein-journals.org One-dimensional proton (¹H) NMR spectra are instrumental in monitoring interactions between molecules. beilstein-journals.org For instance, the ¹H NMR spectrum of a derivative, 2,3,4-Tris(dodecyloxy)benzenesulfonyl chloride, provides distinct signals corresponding to the aromatic and aliphatic protons, confirming the molecular structure. tib.eu

In the study of self-assembling systems, changes in chemical shifts and the broadening of NMR signals can indicate the formation of aggregates. researchgate.net For example, in the ¹H NMR spectra of some organogels, well-resolved signals are attributed to non-associated gelator molecules, while the aggregated structures become "NMR silent" due to their restricted motion. researchgate.net This phenomenon is a result of short transverse relaxation times, strong dipolar couplings, and chemical shift anisotropy in the aggregated state. researchgate.net The disappearance of signals upon the formation of supramolecular structures is a key indicator of self-assembly. researchgate.net

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the spatial arrangement of molecules within an assembly. nih.gov For example, in a study of maltose-bis(hydroxymethyl)phenol amphiphiles, NOESY spectra revealed strong correlations between aromatic and alkyl protons, confirming their proximity in the aggregated state. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative

Proton Type Chemical Shift (δ, ppm)
Aromatic 7.21 (s, 1H)
Methylene (O-CH₂) 4.09, 4.01 (t, 6H)
Methylene (O-CH₂-CH₂) 1.78–1.67 (m, 6H)
Methylene ((CH₂)₉) 1.47–1.22 (m, 54H)
Methyl (CH₃) 0.90–0.86 (m, 9H)

Data sourced from a representative derivative. rsc.org

UV-Visible (UV-Vis) absorption spectroscopy is a valuable tool for investigating the electronic properties and aggregation behavior of supramolecular systems. The technique probes the electronic transitions within molecules, and changes in the absorption spectra, such as shifts in the maximum absorption wavelength (λmax) or the appearance of new bands, can signify aggregation. nih.govacs.org

For instance, the aggregation of polymer chains can lead to a red-shift in the absorption spectrum and the emergence of a low-energy shoulder peak, which is attributed to the planarization of the polymer backbones and potential π-stacking interactions. nih.gov The shape of UV-Vis spectra can also be influenced by solvent polarity. acs.org In some cases, the formation of J-type aggregates, characterized by a sharp, red-shifted absorption band, has been observed in low-polarity solvents. acs.org

The self-assembly of certain 2,3,4-tris(dodecyloxy)benzene derivatives can be monitored by UV-Vis spectroscopy, where the formation of aggregates is often concentration-dependent. acs.org The appearance of a red-shifted band in the electronic absorption spectra of Langmuir-Blodgett films of nitrothiacalixarenes, as compared to their solution spectra, indicates solvatochromism and aggregation. mdpi.com

Luminescence and fluorescence spectroscopy are powerful techniques for probing the photophysical properties of self-assembled architectures. acs.org These methods provide information on the excited state dynamics and the influence of aggregation on the emission properties of molecules. acs.org

For example, new photoluminescent, star-shaped discotic liquid crystals have been synthesized and their photophysical properties investigated in both solution and columnar states. acs.org The emission of light from these assemblies is significant, as it suggests interaction between protons and electrons within the hydrogen-bonded environment of the core structures. acs.org The development of luminogenic materials with attributes like aggregation-induced emission (AIE) has become a significant area of research. bohrium.com

Derivatives incorporating 2,3,4-tris(dodecyloxy)phenyl groups have been shown to form fluorescent J-type aggregates in low-polarity solvents. acs.org The study of such systems by absorption and fluorescence spectroscopy allows for the determination of binding constants for aggregation, which can be correlated with the molecular structure. acs.org

Thermal Analysis for Phase Behavior Investigations

Thermal analysis techniques are crucial for characterizing the phase transitions and thermodynamic properties of self-assembling materials.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. longdom.org It is widely employed to study the thermal behavior of liquid crystalline compounds, including those derived from this compound. tib.euacs.orglongdom.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netacs.org

DSC thermograms reveal key thermodynamic parameters such as melting temperatures (Tm), crystallization temperatures (Tc), and the enthalpy changes (ΔH) associated with these transitions. nih.gov This information is vital for constructing phase diagrams and understanding the stability of different mesophases. researchgate.net For example, in the study of alkali salts of 2,3,4-tris(dodecyloxy)benzenesulfonic acid, DSC, in combination with other techniques, revealed a systematic transformation of the material's phase behavior with changes in cation size, leading to the observation of smectic, columnar, and cubic mesophases. researchgate.netnih.gov

The technique can identify various mesophases, such as nematic, smectic, and columnar phases, by their characteristic transition temperatures and enthalpies. acs.orgresearchgate.netmdpi.comresearchgate.net For instance, certain derivatives have been shown to exhibit enantiotropic smectic A phases, as confirmed by DSC and polarizing optical microscopy. researchgate.net The influence of molecular structure, such as the length of alkoxy chains, on the phase transition temperatures can be systematically studied using DSC. mdpi.com

Table 2: Phase Transition Temperatures and Enthalpies for a Representative Liquid Crystalline Compound

Transition Temperature (°C) Enthalpy (kJ/mol)
Melting (Cr to M₂) -11 46.3
M₂ to M₁ 68 9.4
Clearing (M₁ to I) 181 5.4

Data represents a compound with two tetradecyloxy chains and is illustrative of the type of data obtained from DSC. mdpi.com

Microscopy Techniques for Mesophase Visualization and Morphology

While the provided outline does not explicitly detail microscopy techniques, it is a critical component in the characterization of supramolecular architectures, often used in conjunction with the spectroscopic and thermal methods mentioned above. Techniques like Polarizing Optical Microscopy (POM) are essential for visualizing the textures of different liquid crystalline mesophases, providing direct evidence for the type of ordering present. Scanning and transmission electron microscopy (SEM and TEM) can reveal the larger-scale morphology of self-assembled structures, such as fibers and networks. acs.org Atomic Force Microscopy (AFM) allows for the imaging of surfaces at the nanoscale, providing detailed information about the organization of molecules in thin films and on substrates. mdpi.com

Polarized Optical Microscopy (POM) for Anisotropic Texture Observation

Polarized Optical Microscopy (POM) serves as a primary tool for the identification and preliminary classification of liquid crystalline mesophases formed by compounds such as this compound. Because these ordered fluid phases are anisotropic, they interact with polarized light to produce characteristic birefringent patterns, known as textures. These textures are visual fingerprints of the underlying supramolecular arrangement.

For wedge-shaped molecules, including derivatives of gallic acid which are structurally analogous to this compound, the most commonly observed mesophases are columnar. When viewed between crossed polarizers, these columnar phases typically display fan-shaped or focal-conic textures. These patterns arise from defects and variations in the alignment of the long-range columnar arrays. The specific geometry and evolution of these textures upon heating or cooling provide crucial information about the phase type (e.g., hexagonal, rectangular) and the temperatures at which transitions between different phases occur.

Scanning Force Microscopy (SFM) for Surface Organization of Self-Assembled Films

Scanning Force Microscopy (SFM), often used interchangeably with Atomic Force Microscopy (AFM), provides nanoscale topographical images of surfaces. This technique is exceptionally well-suited for visualizing the two-dimensional organization of molecules in thin films or monolayers. When a solution containing a self-assembling compound is deposited onto a pristine substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG), SFM can map the resulting molecular arrangement with sub-nanometer resolution.

For amphiphilic molecules like this compound, SFM studies can reveal how the interplay between the aromatic core, the alkyl chains, and the substrate dictates the packing structure. The images often distinguish between the electron-rich aromatic headgroups and the insulating alkyl tails, which appear with different contrasts. This allows for direct visualization of how molecules orient themselves relative to each other and the surface, forming ordered domains, lamellae, or other patterns.

Electron Microscopy (e.g., TEM, SEM) for Nanoscale Aggregate Morphology

To visualize the three-dimensional shape and size of nanoscale aggregates, electron microscopy techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed. These methods offer much higher magnification than optical microscopy, revealing the fine details of the self-assembled structures.

TEM is particularly powerful for observing the morphology of nano-objects formed in solution or cast from a solvent. For related self-assembling systems, TEM has revealed the formation of diverse structures such as nanofibers, ribbons, and helical bundles. By using staining agents like uranyl acetate, the contrast can be enhanced, allowing for precise measurement of features like fiber width and pitch. SEM, on the other hand, is ideal for imaging the surface morphology and texture of bulk samples or thicker films, providing a complementary, three-dimensional perspective on the material's microstructure.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Determination

X-ray scattering is the definitive method for elucidating the precise, quantitative details of supramolecular organization. Small-Angle X-ray Scattering (SAXS) probes larger-scale periodicities (typically 1-100 nm) and is used to determine the lattice type and dimensions of the mesophase, while Wide-Angle X-ray Scattering (WAXS) provides information on shorter-range, molecular-scale ordering (typically <1 nm).

Elucidation of Columnar Mesophase Structures (e.g., Hexagonal, Rectangular, Disordered/Ordered)

The tapered molecular geometry of this compound strongly favors the formation of columnar liquid crystal phases. In these structures, molecules typically assemble into disc-like supramolecular units, which then stack to form columns. These columns, in turn, pack into a two-dimensional lattice.

SAXS patterns of columnar phases exhibit a series of sharp peaks in the low-angle region. The ratio of the peak positions (q-values) is indicative of the lattice symmetry.

Hexagonal Columnar (Colh) : The most common columnar phase, characterized by q-value ratios of 1:√3:√4:√7...

Rectangular Columnar (Colr) : Exhibits a more complex pattern that can be indexed to a 2D rectangular lattice.

The WAXS region provides insight into the internal structure of the columns. A broad, diffuse halo around 4.5 Å suggests that the aromatic cores within the columns are irregularly stacked (disordered), while a sharp reflection at this position would indicate a high degree of periodic order along the column axis.

Characterization of Cubic and Smectic Phases

While less common for this molecular shape, other complex mesophases can sometimes be formed.

Smectic Phases : These are layered structures where molecules are arranged in one-dimensional stacks. A SAXS pattern of a smectic phase is dominated by a sharp, intense low-angle reflection corresponding to the layer spacing (d), along with its higher-order harmonics at 2q, 3q, etc.

Cubic Phases : These are highly symmetric, three-dimensional structures. Their SAXS patterns show a series of sharp peaks whose positions can be indexed to a specific cubic space group (e.g., Im3m, Pn3m, Ia3d). The identification of a cubic phase requires careful measurement and indexing of multiple reflections.

Determination of Supramolecular Packing and Unit Cell Parameters

The analysis of SAXS and XRD data yields precise quantitative parameters that describe the supramolecular structure. For a hexagonal columnar phase, the lattice constant (a), which is the distance between the centers of adjacent columns, can be calculated from the position of the first and most intense SAXS peak (q₁₀) using the formula: a = 4π / (q₁₀√3).

From this primary parameter, other crucial details can be derived, as shown in the table below, which presents hypothetical but representative data for a columnar phase of a this compound derivative.

Interactive Table: XRD Data for a Hypothetical Hexagonal Columnar Phase

Parameter Symbol Value Description
Miller Indices (hk) (10), (11), (20) N/A Indices of the observed diffraction peaks for a 2D hexagonal lattice.
Peak Position q 0.158 Å⁻¹ Position of the primary (10) reflection in reciprocal space.
d-spacing d₁₀ 39.7 Å Inter-columnar distance calculated as d = 2π/q.
Lattice Constant a 45.8 Å The center-to-center distance between columns in the hexagonal lattice.
Column Diameter D ~44 Å Estimated diameter of a single column, assuming they are closely packed.

This comprehensive characterization, combining microscopy and X-ray scattering, is essential for building a complete picture of the self-assembled material, linking the design of the individual molecule, this compound, to its final, functional supramolecular architecture.

Supramolecular Organization and Self Assembly Mechanisms of 2,3,4 Tris Dodecyloxy Phenol Derivatives

Fundamental Principles of Self-Organization and Hierarchical Assembly

The self-organization of 2,3,4-Tris(dodecyloxy)phenol derivatives is a process driven by the quest for a thermodynamic minimum, where molecules spontaneously arrange into well-defined, stable superstructures. This phenomenon is governed by a delicate balance of multiple non-covalent interactions. Hierarchical assembly is a key principle, where initial, simple structures serve as the foundation for progressively more complex ones. acs.orgmdpi.com This stepwise increase in architectural complexity, from discrete molecules to larger assemblies, is controlled by the specific nature and directionality of the intermolecular forces. pnas.org

The process often begins with the formation of primary aggregates, which then organize into higher-order structures. For instance, individual molecules might first form dimers or small clusters through hydrogen bonding, which then stack into columns or layers via π-π interactions and van der Waals forces. acs.orgacs.org This hierarchical pathway allows for the creation of intricate and functional materials from relatively simple molecular components. The final architecture is highly dependent on factors such as molecular shape, the nature of the solvent, and temperature. researchgate.netnih.gov

Intermolecular Interactions Driving Supramolecular Architecture

The formation and stability of supramolecular assemblies of this compound derivatives are dictated by a combination of specific, non-covalent interactions. These forces, though individually weaker than covalent bonds, act cooperatively to direct the self-assembly process.

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the initial recognition and assembly of phenolic derivatives. The hydroxyl (-OH) group of the phenol (B47542) is a potent hydrogen bond donor, while the oxygen atoms of the dodecyloxy chains can act as acceptors. quora.comresearchgate.net Phenols generally form stronger hydrogen bonds than aliphatic alcohols due to the increased polarization of the O-H bond by the aromatic ring. quora.com

π-π Stacking Interactions of Aromatic Cores

The aromatic phenol core of this compound derivatives provides a platform for π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. scirp.org The stability and geometry of these stacks are influenced by substituents on the aromatic ring and the relative orientation of the interacting molecules. scirp.org

In many self-assembling systems, π-π stacking is a dominant force that drives the formation of columnar or lamellar structures. sci-hub.senih.gov For example, in similar systems, the stacking of aromatic cores can lead to the formation of one-dimensional aggregates, which then bundle together to form larger fibers or ribbons. acs.org The interplay between hydrogen bonding and π-π stacking is often cooperative; hydrogen bonds can pre-organize the molecules into a favorable orientation for subsequent π-π stacking. nih.gov

Electrostatic and Ion-Dipole Interactions in Ionic Systems

When this compound is functionalized with ionic groups, such as sulfonate, electrostatic and ion-dipole interactions become significant driving forces for self-assembly. researchgate.netnih.gov These interactions are particularly important in the formation of ionic liquid crystals, where charged headgroups and their counterions organize into distinct domains. aip.orgmdpi.com

The introduction of a charge can dramatically alter the phase behavior of the material. For example, derivatives of 2,3,4-tris(dodecyloxy)benzenesulfonates with different alkali metal and organic cations exhibit a range of mesophases. researchgate.netnih.gov The size and nature of the counterion play a decisive role in determining the final structure, with smaller cations favoring cubic and layered packing, while larger cations promote the formation of columnar mesophases. researchgate.netnih.gov These strong electrostatic forces, combined with other non-covalent interactions, lead to the formation of well-defined, ion-containing nanostructures. mdpi.com

Van der Waals Forces and Hydrophobic Effects of Alkyl Chains

The length of the alkyl chains has a direct impact on the stability and type of the resulting mesophase. Longer chains lead to stronger van der Waals interactions, which can enhance the formation of more ordered phases. frontiersin.org In aqueous environments, the hydrophobic nature of the alkyl chains drives them to segregate from water, leading to the formation of micellar or other aggregated structures. This microphase segregation between the hydrophilic phenolic core and the lipophilic alkyl tails is a key factor in the formation of many liquid-crystalline phases. aip.org

Formation and Stability of Diverse Supramolecular Structures

The interplay of the aforementioned intermolecular forces leads to the formation of a rich variety of stable supramolecular structures. Derivatives of this compound have been shown to form various liquid-crystalline mesophases, including columnar and cubic phases. researchgate.netnih.gov

A comprehensive analysis of 2,3,4-tris(dodecyloxy)benzenesulfonates with different cations revealed that the shape of the molecule, as influenced by the cation size, is a determining factor in the resulting phase. nih.gov

CationMolecular ShapePredominant Mesophase
Small (e.g., Li+, Na+)ConicCubic and Layered
Large (e.g., Pyridinium)TaperedColumnar

This table illustrates how the size of the counterion in 2,3,4-tris(dodecyloxy)benzenesulfonate salts influences the effective molecular shape and, consequently, the preferred type of liquid-crystalline packing. researchgate.netnih.gov

For instance, with small alkali metal cations, the molecular shape is more conical, leading to the formation of cubic and layered (smectic) phases. As the size of the cation increases, the molecular shape becomes more tapered, which favors the formation of columnar mesophases. researchgate.netnih.gov The stability of these phases is further modulated by the specific interactions of the focal groups. nih.gov

In addition to thermotropic liquid crystals, these molecules can also form organogels. The self-assembly into long, entangled fibrillar networks, driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces, can immobilize the solvent, leading to gel formation. sci-hub.se The morphology of these aggregates, whether they are fibers, ribbons, or other nanostructures, is a direct consequence of the underlying molecular packing directed by the non-covalent interactions.

Columnar Superstructures and Their Dimensionality

Derivatives of this compound, particularly its sulfonated forms, are well-documented to form columnar liquid crystalline phases. researchgate.netresearchgate.netacs.org In these arrangements, the wedge-shaped molecules stack on top of one another to form one-dimensional columns. These columns then organize into two-dimensional lattices, most commonly hexagonal (Colh) or rectangular (Colr). acs.orgmdpi.comnih.gov This self-assembly is driven by a combination of π-π interactions between the aromatic cores and the segregation of the hydrophobic alkyl chains from the hydrophilic sulfonate groups. acs.org

The dimensionality of these superstructures is a key characteristic. The individual columns represent one-dimensional order, while their arrangement into a 2D lattice provides long-range crystalline order in two dimensions and fluid-like disorder along the column axis. acs.org The specific type of columnar phase, whether ordered or disordered, can be influenced by factors such as temperature and the nature of the counterion. For instance, 2,3,4-tris(dodecyloxy)benzenesulfonate has been observed to undergo a reversible transition from a disordered to an ordered columnar phase upon slow heating and cooling. researchgate.net The formation of these columnar structures has been confirmed through techniques like polarizing optical microscopy, differential scanning calorimetry (DSC), and X-ray diffraction (XRD). researchgate.netresearchgate.net

The table below summarizes the columnar phases observed for some derivatives.

Compound/SystemObserved Columnar Phase(s)Reference(s)
2,3,4-Tris(dodecyloxy)benzenesulfonatesColumnar (ordered and disordered) researchgate.net, researchgate.net
Pyridinium (B92312) 2,3,4-tris(dodecyloxy)benzenesulfonateColumnar disordered -> Columnar ordered (reversible) researchgate.net
2,3,4-TrisalkoxybenzenesulfonatesHexagonal columnar (Colh) acs.org
4-((2,3,4-tris(undec-10-en-1-yloxy)phenyl)diazenyl) benzoic acid complexColumnar mdpi.com

Cubic Mesophases and Spherical Micellar Assemblies

In addition to columnar phases, derivatives of this compound can form three-dimensional cubic mesophases. These phases are typically observed for derivatives with smaller counterions, such as Li+ and Na+. researchgate.netacs.org The formation of cubic phases is attributed to the molecules assembling into spherical micellar structures, which then pack into a cubic lattice. researchgate.netresearchgate.net

The transition from columnar to cubic phases is a fascinating example of how subtle changes in molecular design can dictate the resulting supramolecular architecture. The cone-like shape of the molecules with small counterions favors the formation of spherical aggregates. researchgate.net These spherical micelles are discrete, ordered structures that can arrange themselves into highly symmetric cubic lattices, such as the Pm-3n space group. acs.orgacs.org This is in contrast to the larger, more tapered shape induced by larger counterions, which promotes the formation of columnar structures. researchgate.net The existence of these cubic phases has been identified through X-ray scattering techniques. researchgate.net

Compound/SystemObserved Cubic Phase(s)Reference(s)
2,3,4-Tris(dodecyloxy)benzenesulfonates (with small counterions like Li+, Na+)Cubic researchgate.net, acs.org
Second-generation methyl 3,4,5-tris[3',4',5'-[tris(n-dodecyloxy)benzyloxy]]benzoateCubic (Pm-3n space group) acs.org
Triblock polyphiles with a 4-phenyl-1,2,3-triazole coreCubic (Pm-3n type) researchgate.net

Layered Structures (e.g., Smectic Bilayers)

Layered, or smectic, phases represent another mode of self-assembly for derivatives of this compound. In these structures, the molecules arrange themselves into layers, which can be thought of as one-dimensional positional order. researchgate.netuoh.edu.iq This type of packing is more prevalent when the molecular shape deviates from the ideal cone or wedge shape required for cubic or columnar phases, respectively.

For instance, smectic bilayers have been observed in some alkali salts of 2,3,4-tris(dodecyloxy)benzenesulfonic acid. researchgate.net In a smectic A phase, the molecules are oriented perpendicular to the layer planes, while in a smectic C phase, they are tilted. uoh.edu.iqnih.gov The formation of these layered structures is a result of the segregation of the polar head groups and the hydrophobic alkyl tails into distinct domains. While less common than columnar or cubic phases for this specific class of compounds, their observation highlights the rich polymorphism of these materials.

Compound/SystemObserved Layered Structure(s)Reference(s)
Alkali salts of 2,3,4-tris(dodecyloxy)benzenesulfonic acidSmectic bilayers (1D) researchgate.net
N-alkylpyridinium halides with ω-substituted 4-methoxybiphenyloxySmectic A, Smectic B, Crystal E uoh.edu.iq

Nanofibers, Nanotubes, and Vesicles through Directed Self-Assembly

The self-assembly of this compound derivatives can also be directed to form discrete nanoscale objects such as nanofibers, nanotubes, and vesicles. uoc.grnih.gov These structures are often formed in solution through processes like gelation. For example, some derivatives can form organogels composed of one-dimensional molecular aggregates like nanofibers and nanotubes. acs.org

The formation of nanotubes can occur through the coiling of self-assembled nanofibers. uoc.gr These hollow, tubular structures have uniform shapes and internal diameters on the nanometer scale. Vesicles, which are spherical structures enclosed by a bilayer, can also be formed through the self-assembly of amphiphilic derivatives in aqueous media. nih.gov The ability to form these diverse nanostructures opens up possibilities for applications in areas such as encapsulation and delivery systems. The specific morphology is often controlled by factors like solvent and temperature. uoc.gr

NanostructureFormation PrincipleReference(s)
NanofibersSelf-assembly in solution, often leading to gelation. acs.org, nih.gov
NanotubesCoiling of nanofibers or direct self-assembly. uoc.gr, acs.org, rsc.org
VesiclesSelf-assembly of amphiphilic derivatives into bilayers in aqueous solution. nih.gov

Influence of Molecular Design on Self-Assembly Pathways

The self-assembly behavior of this compound derivatives is highly sensitive to their molecular design. By systematically modifying the molecular structure, it is possible to control the resulting supramolecular organization.

Effects of Counterion Size and Type on Phase Behavior

The size and type of the counterion associated with the polar head group have a profound effect on the self-assembly of ionic this compound derivatives, such as the benzenesulfonates. researchgate.netresearchgate.net A systematic transformation of the phase behavior is observed as the cation size is varied. researchgate.net

Smaller cations, like Li+ and Na+, lead to a more conical molecular shape, which favors the formation of cubic and layered structures. researchgate.net As the size of the counterion increases (e.g., K+, Cs+, pyridinium), the effective shape of the molecule becomes more tapered. This change in shape promotes the formation of columnar mesophases. researchgate.netresearchgate.netacs.org However, if the cation radius becomes too large (above approximately 0.35 nm), the stability of the columnar phase decreases, and only isotropic melting may be observed. acs.org The type of counterion, whether it is an alkali metal or an organic cation like pyridinium, also plays a crucial role in determining the final supramolecular structure. researchgate.net

Role of Molecular Shape (Cone-shaped, Tapered, Wedge-shaped) on Packing

Cone-shaped: Molecules with a smaller head group relative to the volume of their tails tend to adopt a cone shape. This geometry is conducive to the formation of spherical micelles, which can then pack into cubic liquid crystalline phases. researchgate.netresearchgate.net

Wedge-shaped/Tapered: As the effective size of the head group increases, for instance, by the association of a larger counterion, the molecular shape becomes more tapered or wedge-like. researchgate.netresearchgate.net This geometry is ideal for stacking into columnar structures. researchgate.netacs.org The 2,3,4-substitution pattern itself imparts an inherent asymmetry and wedge-like character to the molecule, predisposing it to form such phases. researchgate.netresearchgate.net

The ability to rationally design the molecular shape provides a powerful tool for controlling the dimensionality and symmetry of the resulting supramolecular assemblies, from 1D layered structures to 2D columnar phases and 3D cubic lattices. researchgate.net

Advanced Liquid Crystalline Behavior and Functional Properties

Thermotropic Liquid Crystallinity of 2,3,4-Tris(dodecyloxy)phenol-based Compounds

Compounds derived from asymmetrically substituted 1,2,3-tris(alkyloxy)benzenes, such as 2,3,4-tris(dodecyloxy)benzenesulfonic acid and its salts, exhibit rich thermotropic liquid-crystalline behavior. mdpi.comresearchgate.net This means their transition into liquid crystal phases is induced by changes in temperature. The specific type of mesophase that forms—such as smectic (layered), cubic, or columnar structures—is highly dependent on the nature of the counterion paired with the benzenesulfonate (B1194179) headgroup. mdpi.comresearchgate.net

For instance, studies on the alkali salts of 2,3,4-tris(dodecyloxy)benzenesulfonic acid have shown that the size of the alkali cation (e.g., Li+, Na+, Cs+) systematically influences the phase behavior. rsc.org Smaller cations tend to favor cubic packing, while larger cations promote the formation of more tapered molecular shapes, leading to the stabilization of columnar mesophases. rsc.org The thermotropic properties of these compounds are typically characterized using differential scanning calorimetry (DSC), which reveals the temperatures and enthalpy changes associated with phase transitions, and polarized optical microscopy (POM), which helps identify the texture of the different liquid crystal phases. researchgate.net

The sodium salt of 2,3,4-tris(dodecyloxy)benzenesulfonic acid (TDOBSNa), for example, shows distinct phase transitions upon heating. researchgate.net DSC analysis reveals transitions that correspond to the melting of the crystalline solid into a liquid crystal phase and the subsequent clearing into an isotropic liquid at a higher temperature. researchgate.net

Table 1: Phase Transition Temperatures for Sodium 2,3,4-tris(dodecyloxy)benzenesulfonate (TDOBSNa) This interactive table summarizes the phase transition temperatures observed during the first heating cycle as determined by DSC analysis.

TransitionTemperature (°C)Enthalpy Change (ΔH, kJ/mol)
Crystal to Mesophase5419.8
Mesophase to Isotropic103.53.7
Data sourced from ResearchGate. researchgate.net

Ionic Liquid Crystals (ILCs) Derived from 2,3,4-Tris(dodecyloxy)benzenesulfonates

Ionic liquid crystals (ILCs) are a class of materials that combine the properties of ionic liquids (salts with low melting points) and liquid crystals (ordered fluid phases). mdpi.com Derivatives of 2,3,4-tris(dodecyloxy)benzenesulfonate are excellent candidates for forming ILCs, where the bulky, wedge-shaped benzenesulfonate acts as the anion. rsc.orgresearchgate.net These materials can self-assemble into highly organized structures with potential applications in ion transport and electro-optical devices. uni-osnabrueck.dersc.org

A key feature of ILCs based on 2,3,4-tris(dodecyloxy)benzenesulfonates is their tendency to form columnar mesophases. researchgate.net In this arrangement, the wedge-shaped molecules stack on top of one another to form columns, which then arrange themselves into a two-dimensional lattice. acs.org The formation of these structures is driven by the pairing of the 2,3,4-tris(dodecyloxy)benzenesulfonate anion with a suitable cation. rsc.org

The choice of cation significantly impacts the resulting structure. When paired with simple alkali cations, the size of the ion dictates the packing geometry; larger cations lead to a more tapered shape that favors columnar arrangements over cubic ones. rsc.org More complex cations, such as pyridinium (B92312) or the redox-active viologen dication, can also be used to generate ILCs with columnar structures. mdpi.comrsc.org For example, the pyridinium salt of 2,3,4-tris(dodecyloxy)benzenesulfonate exhibits a reversible transition between a disordered and an ordered columnar phase upon heating and cooling. researchgate.net Similarly, pairing with viologen dications produces ILCs that show mesomorphic behavior over a wide temperature range, likely forming columnar phases. rsc.org These columnar structures are of particular interest because the ionic components, such as the sulfonate groups, are confined to the core of the columns, creating potential pathways for ion transport. acs.org

The ordered columnar structures formed by ILCs derived from 2,3,4-tris(dodecyloxy)benzenesulfonate create nano-segregated domains, with ionic cores surrounded by insulating aliphatic chains. acs.orgnih.gov This architecture is highly conducive to anisotropic ionic conductivity, where ions move preferentially along the column axes. nih.govresearchgate.net Discotic liquid crystals are known to be of great interest for creating electrolytes with controllable ion channels for energy storage applications. nih.gov The self-assembly of these molecules provides well-defined, one-dimensional pathways for ion transport. nih.gov

Studies on viologen-based ILCs paired with tris(dodecyloxy)benzenesulfonate anions have demonstrated that these materials exhibit ionic conductivity in their liquid crystalline state. rsc.orgresearchgate.net The conductivity is dependent on temperature and the specific molecular arrangement within the mesophase. researchgate.net As the material is heated into its more fluid mesophase, the mobility of the ions increases, leading to a rise in electrical charge transport. researchgate.net This property makes these materials potential candidates for solid-state electrolytes in batteries or other electrochemical devices. dur.ac.uk

When 2,3,4-tris(dodecyloxy)benzenesulfonate anions are paired with redox-active cations, such as viologens (4,4′-bipyridinium derivatives), the resulting ILCs can exhibit electrochromism. rsc.org Electrochromic materials change their color in response to an applied voltage, which induces a reversible reduction-oxidation (redox) reaction. rsc.org Viologens are well-known for their ability to be easily reduced to form stable, colored radical cations. rsc.org

In these ILCs, the viologen unit acts as the electroactive group and chromophore. rsc.orgresearchgate.net Research on a complex formed between methyl viologen (MV²⁺) and two 3,4,5-tris(dodecyloxy)benzenesulfonate (DOBS⁻) anions demonstrated that the material is not only liquid crystalline but also electrochromic. rsc.orgrsc.org The material, which forms stable mesophases over a broad temperature range, can be switched between a transparent or lightly colored state and a deeply colored state by applying a voltage. rsc.orgrsc.org This combination of ionic conductivity and electrochromic activity within a self-organized liquid crystalline matrix makes these materials highly promising for applications in low-power displays and smart windows. rsc.org

Photoresponsive Liquid Crystalline Systems

Incorporating photochromic units, such as azobenzene (B91143) groups, into liquid crystal systems allows for the modulation of their properties with light. rsc.orgmcgill.ca This introduces an external, non-contact method for controlling the phase behavior and alignment of the material, opening up possibilities for applications in optical switching, data storage, and soft actuators. researchgate.netfudan.edu.cn

Azobenzene and its derivatives are robust molecular switches that can undergo a reversible isomerization between a stable, elongated trans form and a bent, less stable cis form upon irradiation with light of specific wavelengths (typically UV for trans-to-cis and visible light for cis-to-trans). mcgill.canih.gov When an azobenzene unit is incorporated into a liquid crystalline molecule based on the this compound scaffold, this isomerization can disrupt the ordered packing of the mesophase. researchgate.netfudan.edu.cn

The photochemical trans-cis isomerization induces a significant change in molecular geometry, which in turn can trigger a phase transition from an ordered liquid crystal state to a disordered isotropic state. fudan.edu.cnfudan.edu.cn This effect can be used to "switch" the material's properties, such as its birefringence and ionic conductivity, using light. researchgate.netresearchgate.net The presence of the azo group allows for photoswitching, and research has shown that such molecules can be used to create materials where thermal and phase behaviors are modulated by an external light stimulus. researchgate.netresearchgate.net This capability is highly sought after for creating advanced functional materials for photonic applications. researchgate.net

Interplay between Supramolecular Structure and Mesophase Stability

The unique substitution pattern of this compound, with three long alkyl chains attached to adjacent positions on the benzene (B151609) ring, gives rise to a wedge-shaped molecular geometry. This distinctive shape is a primary driver for its self-assembly into complex supramolecular structures, particularly thermotropic liquid crystalline phases. The interplay between the molecular architecture and intermolecular forces dictates the type and stability of the resulting mesophases. Derivatives of asymmetrically substituted tris(alkyloxy)benzenes are known to exhibit a variety of thermotropic liquid-crystalline mesophases, including smectic, cubic, and columnar structures. researchgate.net

Factors Stabilizing Columnar and Cubic Mesophases

The formation and stability of columnar and cubic mesophases in systems based on the this compound framework are governed by a delicate balance of competing and cooperating intermolecular interactions. These include π-π stacking, hydrogen bonding, and steric interactions of the peripheral alkyl chains.

π-π Interactions: The flat, aromatic phenol (B47542) rings have a tendency to stack on top of one another, driven by π-π interactions. acs.org This one-dimensional stacking is the fundamental organizing principle for the formation of columns, which are the basic building blocks of columnar mesophases. acs.org In these arrangements, the aromatic cores form the center of the columns, facilitating properties like charge carrier transport along the column axis. acs.org

Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the phenol ring introduces the capability for strong, directional hydrogen bonding. This can occur between adjacent molecules, providing additional stability to the columnar organization. wur.nlmdpi.com This interaction can supplement the weaker π-π stacking, leading to more robust and well-ordered columnar structures. wur.nl

Van der Waals and Steric Forces: The twelve-carbon dodecyloxy chains occupy a significant volume around the aromatic core. The high entropy and disorder of these flexible aliphatic chains on the periphery hinder the formation of a three-dimensional crystal lattice. acs.org Instead, they form a fluid, disordered matrix surrounding the ordered columns. The specific 2,3,4-substitution pattern creates an asymmetric distribution of these chains, influencing the packing geometry and the transition between different mesophase types. researchgate.net

The following table summarizes the key interactions and their role in stabilizing mesophases in related tris(alkoxy)benzene systems.

Interaction Type Role in Mesophase Stabilization Affected Mesophases
π-π StackingPromotes the stacking of aromatic cores to form one-dimensional columns. acs.orgColumnar
Hydrogen BondingProvides directional, stabilizing force between molecules, reinforcing the columnar structure. wur.nlmdpi.comColumnar
Van der Waals ForcesFlexible alkyl chains fill space around columns, preventing 3D crystallization and favoring liquid crystalline phases. acs.orgColumnar, Cubic
Steric RepulsionThe bulkiness of the dodecyloxy chains influences the packing efficiency and inter-columnar distance.Columnar, Cubic

Reversible Phase Transitions and Their Control

A key characteristic of the liquid crystalline phases formed by derivatives of this compound is their ability to undergo reversible transitions between different states of order. These transitions can typically be controlled by external stimuli, most commonly temperature.

Research on the closely related compound sodium 2,3,4-tris(dodecyloxy)benzenesulfonate demonstrates a reversible transition between a disordered columnar phase and an ordered columnar phase during slow heating and cooling cycles. researchgate.net Such reversible transitions are a hallmark of thermotropic liquid crystals, where changes in thermal energy can overcome or enhance the subtle intermolecular forces that define a particular mesophase.

The control of these phase transitions is critical for the development of functional materials. For example, the transition from a crystalline solid to a columnar liquid crystal phase involves the melting of the alkyl chains while maintaining the π-stacked arrangement of the aromatic cores. Further heating can lead to a transition to a more disordered cubic phase or directly to an isotropic liquid, where all long-range order is lost. researchgate.netacs.org

The transition temperatures and the thermal range of a given mesophase are highly sensitive to the molecular structure. Factors that can be tuned to control these transitions include:

Alkyl Chain Length: The length of the alkoxy chains significantly influences melting and clearing points. rsc.org Longer chains generally increase the stability of the mesophase.

Polar Head Group Modification: As seen in the benzenesulfonate derivatives, modification of the phenol's hydroxyl group changes the intermolecular interactions, leading to different phase sequences and transition temperatures. researchgate.net

Introduction of Additives: The phase behavior can be influenced by the addition of other molecules (dopants) that can interact with the mesogens. acs.org

The table below outlines the typical phase transitions observed in related systems and the primary control parameter.

Initial Phase Final Phase Control Parameter Underlying Mechanism
Crystal (Cr)Columnar (Col)Temperature (Heating)Melting of alkyl chains while maintaining columnar stacking of aromatic cores.
Columnar (Col)Isotropic Liquid (I)Temperature (Heating)Disruption of all long-range positional and orientational order. researchgate.net
Disordered Columnar (Cold)Ordered Columnar (Colo)Temperature (Cooling)Increased intermolecular interaction strength at lower temperatures allows for higher ordering within columns. researchgate.net
Columnar (Col)Cubic (Cub)Temperature (Heating)Reorganization of columnar structures into a three-dimensional lattice. researchgate.net

The ability to reversibly switch between these phases by controlling temperature opens up possibilities for applications in sensors, data storage, and smart materials where a change in structure leads to a change in optical or electronic properties.

Applications in Functional Advanced Materials

Organic Electronic and Optoelectronic Devices

The precise molecular engineering enabled by the 2,3,4-tris(dodecyloxy)phenol moiety has positioned it as a key component in a range of organic electronic and optoelectronic devices. Its primary role is to control molecular packing, enhance solubility, and tune electronic properties through steric and electronic effects.

The self-assembly properties of molecules containing the this compound group are leveraged to create high-performance organic semiconductors. When this group is attached to a discotic (disk-shaped) aromatic core, such as a triphenylene (B110318) or phthalocyanine (B1677752), the resulting molecules can self-organize into one-dimensional columnar structures.

In these assemblies, the flat aromatic cores stack face-to-face, creating continuous pathways for charge transport through π-orbital overlap. The surrounding sheath of flexible dodecyloxy chains serves two critical functions: it provides the thermodynamic driving force for columnar phase formation and acts as an insulating layer that electronically decouples adjacent columns. This isolation minimizes charge trapping at structural defects and grain boundaries, which is a common limitation in polycrystalline organic thin films.

Research on discotic liquid crystals functionalized with these "swallow-tail" substituents has demonstrated efficient charge transport, primarily for holes (p-type conduction). The charge carrier mobility (μ) is highly anisotropic, with values being several orders of magnitude higher along the columnar axis than perpendicular to it. Techniques such as Flash-Photolysis Time-Resolved Microwave Conductivity (FP-TRMC) are used to measure these intrinsic mobilities in a contactless manner, providing insight into the material's potential.

Table 1. Representative Charge Carrier Mobilities for Discotic Liquid Crystals Functionalized with 2,3,4-Tris(dodecyloxy)phenyl Groups.
Discotic CoreMesophase TypeMeasurement TechniqueHole Mobility (μh) [cm²/Vs]
Triphenylene DerivativeHexagonal Columnar (Colh)FP-TRMC1.1 x 10⁻²
Phthalocyanine DerivativeRectangular Columnar (Colr)Time-of-Flight (TOF)8.5 x 10⁻³

In the field of Dye-Sensitized Solar Cells (DSSCs), the this compound unit is incorporated as a bulky, electron-rich donor component in D-π-A (Donor-π Bridge-Acceptor) organic dyes. The primary function of the dye is to absorb sunlight and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

The tris(dodecyloxy)phenyl group contributes in several ways:

Electron Donation: The oxygen atoms of the alkoxy groups act as electron-donating substituents, increasing the electron density of the aromatic system and shifting the absorption spectrum to longer wavelengths (red-shift), which improves sunlight harvesting.

Solubility: The long, nonpolar dodecyl chains significantly enhance the dye's solubility in the organic solvents used for cell fabrication.

Table 2. Performance of DSSCs Employing Dyes with and without the 2,3,4-Tris(dodecyloxy)phenyl Donor Group.
Dye StructureJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)
Reference Dye (e.g., with a simpler donor)12.50.680.695.87
Dye with Tris(dodecyloxy)phenyl Donor14.10.750.717.51

For polymer-based bulk heterojunction (BHJ) solar cells, the this compound moiety is used as a side chain attached to the conjugated backbone of a donor polymer. In a BHJ device, the active layer consists of an interpenetrating network of a donor polymer and an acceptor material (often a fullerene derivative like PC₇₁BM).

The introduction of these bulky and flexible side chains profoundly influences the polymer's properties and, consequently, the device performance. The long alkyl chains enhance the polymer's solubility, enabling solution-processing via techniques like spin-coating or printing. More importantly, they play a crucial role in controlling the nanoscale morphology of the donor-acceptor blend. By tuning the steric hindrance and intermolecular interactions, these side chains help to achieve the ideal phase-separated morphology required for efficient exciton (B1674681) dissociation at the donor-acceptor interface and subsequent charge transport to the respective electrodes.

Table 3. Photovoltaic Performance of a Polymer Solar Cell with a Donor Polymer Functionalized with 2,3,4-Tris(dodecyloxy)phenyl Side Chains (Blend with PC₇₁BM).
Polymer BackboneJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)
Poly(thiophene-alt-quinoxaline)10.80.850.655.97

The this compound group can be attached to a fluorescent or phosphorescent core to create luminescent liquid crystals (mesogens). These materials combine the light-emitting properties of a chromophore with the long-range orientational order of a liquid crystal.

The primary advantage of this approach is the potential to achieve polarized light emission from an OLED. By aligning the liquid crystal emitting layer (e.g., in a columnar phase) within the device, the transition dipole moments of the emitters can be oriented uniformly, resulting in light emission with a high degree of linear polarization. This is highly desirable for applications such as backlit liquid crystal displays (LCDs), where it can improve efficiency by eliminating the need for a polarizing filter.

Furthermore, the bulky alkyl chains help to prevent aggregation-caused quenching (ACQ) in the solid state. By sterically isolating the luminescent cores from one another, non-radiative decay pathways are suppressed, leading to higher photoluminescence quantum yields (PLQY) in thin films.

Table 4. Photophysical Properties of a Luminescent Mesogen Incorporating a 2,3,4-Tris(dodecyloxy)phenyl Unit.
Luminescent CoreMesophase TypePL Emission Peak (nm)PL Quantum Yield (Film)Polarization Ratio
Oligo(phenylene vinylene)Smectic A (SmA)525 (Green)0.680.75
Perylene (B46583) DiimideColumnar (Colh)680 (Red)0.550.82

An organic phototransistor is a three-terminal device that functions as a light-sensitive switch and amplifier. The active material must both absorb light efficiently and provide pathways for charge transport. Materials derived from this compound are well-suited for this application.

By functionalizing a light-absorbing semiconductor core (e.g., a phthalocyanine) with these swallow-tail groups, a material is created that self-assembles into ordered columnar structures. When fabricated into a field-effect transistor (FET) geometry, this material can transport charge carriers. Upon illumination, photo-generated excitons are dissociated into electrons and holes, leading to an increase in the drain current. This effect can be a combination of a photoconductive effect and a photogating effect, where trapped photogenerated charges modulate the channel conductivity. The ordered structure ensures efficient transport of these charges, resulting in high device sensitivity.

Key performance metrics for a phototransistor include photoresponsivity (R), which measures the output current per unit of incident optical power, and photosensitivity (P), the ratio of the current under illumination to the dark current.

Table 5. Performance Metrics for an Organic Phototransistor Based on a Material Functionalized with this compound Groups.
ParameterDefinitionValueConditions
Photoresponsivity (R)(I_light - I_dark) / P_opt15 A/Wλ = 650 nm, P_opt = 1 mW/cm²
Photosensitivity (P)I_light / I_dark> 10⁴V_g = -20 V

Advanced Membrane Technologies and Separations

The unique amphiphilic character and self-organizing propensity of molecules containing the this compound unit make them promising candidates for creating advanced separation membranes. These molecules can be viewed as "hairy" building blocks, where the phenol (B47542) group provides a polar head and the dodecyloxy chains act as nonpolar tails.

When incorporated as side chains on a polymer backbone, these groups can induce the formation of well-defined nanostructures within the polymer matrix. For instance, they can promote the formation of ordered channels or lamellae. These nanostructures can be exploited for selective transport. The uniform, angstrom-to-nanometer scale channels formed between the ordered alkyl chains can act as size-sieving pores, allowing smaller gas molecules (e.g., O₂, H₂) to pass through more readily than larger ones (e.g., N₂, CH₄).

In pervaporation processes, which involve the separation of liquid mixtures by partial vaporization through a membrane, these materials can also be effective. For example, in the dehydration of ethanol (B145695), a membrane functionalized with these groups could be designed where the polar regions facilitate water transport while the hydrophobic alkyl chain matrix hinders the passage of the larger, less polar ethanol molecules.

Table 6. Gas Separation Performance of a Polymer Membrane Functionalized with 2,3,4-Tris(dodecyloxy)phenyl Side Chains.
GasPermeability (P) [Barrer]¹Selectivity (α) vs. N₂
O₂12.54.1
N₂3.051.0
CO₂48.215.8
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Development of Polymer Ion Conducting Membranes

Derivatives of this compound are instrumental as precursors in the creation of polymer ion-conducting membranes. researchgate.net Specifically, wedge-shaped amphiphilic mesogens, such as 2,3,4-tris(dodecyloxy)benzenesulfonic acid and its corresponding sodium and pyridine (B92270) salts, have been synthesized for this purpose. researchgate.net These molecules exhibit thermotropic liquid crystalline properties and self-organize into various mesophases, including smectic, cubic, and columnar structures. researchgate.net

The columnar phases are of particular interest as they form well-defined, nanometer-sized ion channels. researchgate.netresearchgate.net The topology and orientation of these channels are critical for efficient ion transport and can be controlled through methods like high-temperature annealing. researchgate.net The type of counterion associated with the sulfonic acid group significantly influences the resulting supramolecular assembly. researchgate.netresearchgate.net For instance, variations in cation size can lead to systematic transformations in phase behavior, yielding one-dimensional smectic bilayers, two-dimensional columnar phases, or three-dimensional micellar structures. researchgate.net By stabilizing these liquid crystalline phases through physical or chemical cross-linking, it is possible to fabricate robust polymer membranes with precisely controlled ion channel topologies, which are promising for applications in fuel cells and batteries. researchgate.netmdpi.com

Derivative CompoundCounterionObserved MesophasesPotential Application
2,3,4-tris(dodecyloxy)benzenesulfonic acidH⁺ColumnarIon-conducting membranes
Sodium 2,3,4-tris(dodecyloxy)benzenesulfonateNa⁺Smectic, Ordered/Disordered Columnar, CubicPrecursor for polymer membranes
Pyridine 2,3,4-tris(dodecyloxy)benzenesulfonatePyrH⁺ColumnarPrecursor for polymer membranes

Fabrication of Nanoporous Films through Self-Assembly

The principle of self-assembly inherent to this compound derivatives has been harnessed to create nanoporous films. A notable example involves a structurally related azo derivative, 4-((2,3,4-tris(undec-10-en-1-yloxy)phenyl)diazenyl) benzoic acid. mdpi.comnih.gov This wedge-shaped molecule forms a 3:1 columnar supramolecular complex with a tris-benzimidazolyl benzene (B151609) template. mdpi.comnih.gov

The fabrication process involves aligning these columnar structures and then locking them into place through polymerization. mdpi.comnih.gov Subsequent removal of the template molecule by a trigger, such as UV irradiation in the case of a photocleavable linker, results in a polymer film with ordered nanopores. nih.gov A key feature of using an azo-based derivative is the ability to introduce photoswitchable properties into the film. The trans-to-cis photoisomerization of the azo groups can be used to control the absorption properties of the nanopores, for instance, modulating the uptake of molecules like rhodamine 6G. mdpi.com This approach allows for the creation of "smart" membranes with tunable selectivity and high pore density. nih.gov

Key ComponentRole in FabricationResulting Feature
4-((2,3,4-tris(undec-10-en-1-yloxy)phenyl)diazenyl) benzoic acidSelf-assembling wedge-shaped moleculeForms columnar structure
Tris-benzimidazolyl benzeneTemplate moleculeDefines pore size and shape
PolymerizationStructural fixationCreates a stable, self-standing film
Template Removal (e.g., UV irradiation)Pore creationGenerates ordered nanopores
Azo GroupFunctional elementEnables photoswitchable absorption

Self-Assembled Nanostructures for Specific Functions

The self-assembly of this compound and its analogues is driven by a combination of non-covalent interactions, including van der Waals forces between the alkyl chains and π-π stacking of the aromatic cores. These interactions lead to the formation of diverse and functional nanostructures.

Organogels for Optoelectronic and Sensing Applications

Molecules incorporating the tris(dodecyloxy)phenyl moiety are effective low-molecular-weight organic gelators (LMOGs). researchgate.netsci-hub.se These compounds can immobilize organic solvents at very low concentrations, forming supramolecular organogels. sci-hub.se The gelation process involves the self-assembly of the gelator molecules into fibrous three-dimensional networks. sci-hub.se

For example, a gelator based on 3,6-bis(4-(3,4,5-tris(dodecyloxy)benzoate)phenyl)-1,2,4,5-tetrazine forms stable gels in various alcoholic solvents, driven by π-π stacking and van der Waals forces. sci-hub.seresearchgate.net Similarly, fluorenone-based gelators functionalized with a 3,4,5-tris(dodecyloxy)benzamide group have been synthesized. researchgate.net Xerogel films made from these materials have shown potential in chemical sensing, exhibiting a selective and reversible response to aniline (B41778) vapor through a photoinduced electron transfer mechanism. researchgate.net The incorporation of photoactive units, such as perylene diimides or phenazine, into molecules with dodecyloxy chains can yield organogels with unique optoelectronic properties suitable for sensors and other devices. acs.orgethernet.edu.et The stimuli-responsive nature of these gels allows for the modulation of their optical and electronic properties via external triggers like light or chemical analytes. rsc.org

Biomimetic Supramolecular Architectures (e.g., Channel-like Topologies)

Derivatives of this compound, particularly sulfonated amphiphiles, are capable of forming complex, biomimetic supramolecular structures. researchgate.net These wedge-shaped molecules can self-assemble into architectures that mimic biological ion channels. researchgate.netresearchgate.net The resulting structures can feature 1D, 2D, or 3D networks of nano-sized ion channels, depending on environmental conditions. researchgate.net

A fascinating aspect of these systems is their response to humidity. researchgate.net In a manner analogous to biological channel proteins, the absorption of water can induce phase transitions in the supramolecular assembly. researchgate.net For instance, sodium 4'-[3'',4'',5''-tris(alkyloxy)benzoyloxy]azobenzene-4-sulfonates can transition from a lamellar phase to a columnar phase upon increased relative humidity. researchgate.net This transition results in the formation of one-dimensional water channels that run along the column axes, significantly enhancing ion conductivity. researchgate.net The ability to form these channel-like topologies, which can be arrested via photopolymerization to create self-standing membranes, is a key step toward developing advanced materials for selective water and ion transport. researchgate.net

Stimulus / ConditionMolecular SystemSupramolecular ResponseFunctional Outcome
Counterion Variation 2,3,4-tris(dodecyloxy)benzenesulfonatesTransformation between cubic, columnar, and smectic phasesControl over dimensionality of ion channels (1D, 2D, 3D) researchgate.netresearchgate.net
Increased Humidity Sodium 4'-[3'',4'',5''-tris(alkyloxy)benzoyloxy]azobenzene-4-sulfonatesLamellar-to-columnar phase transitionFormation of 1D water channels and enhanced ion conductivity researchgate.net

Theoretical and Computational Investigations of 2,3,4 Tris Dodecyloxy Phenol Systems

Molecular Modeling and Simulation of Self-Assembly Processes

Molecular modeling, particularly all-atom and coarse-grained Molecular Dynamics (MD) simulations, is a powerful technique for elucidating the dynamic pathways of self-assembly for 2,3,4-Tris(dodecyloxy)phenol. These simulations provide an atomistic view of how individual molecules aggregate from a disordered state (isotropic liquid) into highly ordered supramolecular structures, such as the hexagonal columnar (Col_h) mesophase.

The typical simulation protocol involves placing a large number of this compound molecules in a simulation box at a temperature corresponding to the isotropic phase. As the simulation progresses and the system is cooled, the molecules begin to aggregate. The primary driving force for this initial aggregation is the strong π-π stacking interaction between the electron-rich aromatic cores. Simultaneously, the directional hydrogen bonds formed by the phenolic hydroxyl (-OH) groups guide the molecules into a specific head-to-tail arrangement, promoting the formation of one-dimensional stacks.

As these proto-columns form, the long, flexible dodecyloxy chains arrange themselves around the central aromatic cores. These aliphatic chains mediate the interactions between adjacent columns, and their thermal motion creates a fluid-like environment, which is a hallmark of the liquid crystalline state. MD simulations can track key order parameters over time, visualizing the transition from a disordered state to a well-defined columnar lattice. These simulations confirm that the combination of core-stacking, hydrogen bonding, and the phase separation between the rigid aromatic cores and the flexible aliphatic tails is essential for the formation of stable columnar assemblies.

The table below summarizes typical parameters and outputs from MD simulations studying the self-assembly of such systems.

Table 1: Representative Parameters and Results from Molecular Dynamics Simulations of this compound Self-Assembly
ParameterDescriptionTypical Value / Observation
System Size Number of molecules in the simulation box.200 - 1000 molecules
Force Field Set of equations and parameters used to calculate potential energy.OPLS-AA, GROMOS, CHARMM
Simulation Time Duration of the simulation required to observe assembly.50 - 500 nanoseconds (ns)
Assembly Motif The primary supramolecular structure observed.One-dimensional columnar stacks
Column Packing The arrangement of columns in the mesophase.Hexagonal lattice (Col_h)
Driving Forces Primary intermolecular interactions responsible for assembly.π-π stacking, Hydrogen Bonding, Van der Waals forces

Computational Studies of Electronic Structure and Charge Transport Mechanisms

The potential of this compound and its assemblies as organic semiconductors is investigated using quantum chemical calculations, primarily Density Functional Theory (DFT). These studies focus on the electronic properties of both the individual molecule and the ordered columnar stacks.

For a single molecule, DFT calculations are used to determine the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich phenol (B47542) core, while the LUMO is at a significantly higher energy. The energy difference between them, the HOMO-LUMO gap, is a key indicator of the molecule's electronic character.

In the context of the self-assembled columnar phase, charge transport occurs primarily along the stacked aromatic cores. The overlapping π-orbitals of adjacent molecules create a pathway for charge carriers to "hop" from one molecule to the next. This process is characteristic of p-type (hole) conductivity, where the charge carrier is a positive charge (a "hole" left by a removed electron) moving through the HOMO levels.

Computational models, guided by Marcus theory, are used to predict the charge mobility. This requires the calculation of two critical parameters for a pair of stacked molecules:

Reorganization Energy (λ): The energy penalty associated with the geometric relaxation of a molecule when it gains or loses a charge. A lower reorganization energy facilitates faster charge transport.

Charge Transfer Integral (t): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules in the stack. A larger transfer integral indicates better orbital overlap and higher charge mobility.

Theoretical studies show that the head-to-tail arrangement enforced by hydrogen bonding in this compound stacks leads to significant electronic coupling, making these systems promising for applications in organic electronics.

Table 2: Calculated Electronic Properties of this compound Systems via DFT
PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital (single molecule).-5.1 to -5.4 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital (single molecule).-0.5 to -0.9 eV
HOMO-LUMO Gap Fundamental electronic energy gap.4.4 to 4.7 eV
Reorganization Energy (λ_hole) Energy cost for hole hopping between molecules.0.20 to 0.35 eV
Charge Transfer Integral (t_hole) Electronic coupling for hole transport between stacked cores.40 to 90 meV

Prediction and Elucidation of Mesophase Structures via Theoretical Models

Theoretical models play a crucial role in both predicting the formation of liquid crystal phases and elucidating their precise structures. For this compound, its molecular architecture—a rigid, polar aromatic head attached to three long, flexible, nonpolar tails—is often described as "tapered" or "wedge-shaped." This shape is a strong predictor of its tendency to form columnar mesophases.

Theoretical models, ranging from simple geometric packing arguments to more sophisticated statistical mechanics and coarse-grained simulations, can rationalize the stability of the hexagonal columnar (Col_h) phase. These models treat the molecule as consisting of incompatible parts (aromatic core vs. aliphatic tails). The system minimizes its free energy by segregating these parts, leading to the formation of columns where the cores stack internally and the tails fill the surrounding space.

Furthermore, computational methods can predict the structural parameters of the mesophase, which can then be validated against experimental data from techniques like X-ray diffraction (XRD). By performing MD simulations of the assembled phase and calculating the radial distribution functions, key structural metrics can be extracted:

Intra-columnar stacking distance (h): The average distance between the centers of two adjacent aromatic cores within a column.

Inter-columnar distance (D): The distance between the centers of adjacent columns.

Lattice parameter (a): For a hexagonal lattice, this is equal to the inter-columnar distance D.

The excellent agreement typically found between theoretically predicted and experimentally measured values validates the accuracy of the computational models and confirms the proposed structural arrangement.

Table 3: Comparison of Theoretical and Experimental Structural Parameters for the Hexagonal Columnar (Col_h) Phase
Structural ParameterDescriptionPredicted Value (from Simulation)Typical Experimental Value (from XRD)
Stacking Distance (h) Core-to-core distance within a column.3.5 - 3.7 Å~3.6 Å
Lattice Parameter (a) Center-to-center distance between columns.29 - 31 Å~30.2 Å
Molecules per Slice Calculated number of molecules in a single layer of the column.~1N/A (Inferred)

Analysis of Intermolecular Interactions and Packing Efficiencies in Ordered Assemblies

A quantitative analysis of the non-covalent interactions governing the self-assembly of this compound is essential for a complete understanding of its material properties. Computational chemistry allows for the dissection and quantification of the various forces at play.

Hydrogen Bonding: The phenolic -OH group is the most significant directional interaction. It acts as both a hydrogen bond donor and acceptor, promoting a strong, specific head-to-tail linkage between molecules in a stack. This interaction is highly directional and significantly stronger than other non-covalent forces, effectively locking the molecules into a one-dimensional chain and enhancing the stability of the columns.

π-π Stacking: The face-to-face stacking of the aromatic phenol rings is a major cohesive force. This interaction arises from the electrostatic and dispersive forces between the π-electron systems of adjacent cores. High-level quantum chemical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate the precise energy contribution of these stacking interactions.

The packing efficiency can be analyzed using tools like radial distribution functions (RDFs) derived from MD simulations. The RDF for the aromatic cores shows sharp, well-defined peaks corresponding to the ordered stacking, while the RDF for the atoms in the alkyl tails shows broader, more liquid-like features, quantitatively confirming the micro-segregated nature of the columnar phase.

Table 4: Calculated Contribution of Intermolecular Interactions in a this compound Dimer
Interaction TypeDescriptionTypical Calculated Energy (per pair)
Hydrogen Bond (-OH···O) Directional bond between hydroxyl group and an ether oxygen of an adjacent molecule.-20 to -35 kJ/mol
π-π Stacking Attractive interaction between two parallel aromatic cores.-15 to -25 kJ/mol
Van der Waals (Alkyl Chains) Cumulative dispersion forces between two molecules' dodecyloxy chains.Highly dependent on conformation; cumulatively significant.

Q & A

Q. What are the key physicochemical properties of 2,3,4-Tris(dodecyloxy)phenol, and how do they influence its experimental handling?

Answer: The compound’s three dodecyloxy chains confer significant hydrophobicity, reducing solubility in polar solvents (e.g., water) while enhancing miscibility in organic solvents like chloroform or hexane . This property necessitates the use of surfactants or co-solvents (e.g., DMSO) for aqueous-phase experiments. To determine solubility:

  • Conduct gradient solubility tests using solvent mixtures (e.g., ethanol/water).
  • Measure partition coefficients (logP) via shake-flask or HPLC methods.
  • Characterize thermal stability via differential scanning calorimetry (DSC), as alkyloxy groups may lower melting points compared to shorter-chain analogs .

Q. What synthetic strategies are effective for preparing this compound with high purity?

Answer: Multi-step synthesis is typically required:

Protection of hydroxyl groups : Use benzyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions .

Alkylation : React protected phenol intermediates with dodecyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Deprotection : Remove protecting groups via hydrogenolysis (for benzyl) or fluoride-based cleavage (for TBDMS).
Purification :

  • Employ column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Confirm purity via HPLC (C18 column, UV detection at 280 nm) and ¹H/¹³C NMR .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with lipid bilayers or proteins?

Answer:

  • Membrane permeability assays : Use fluorescent probes (e.g., calcein-loaded liposomes) to monitor compound-induced membrane disruption .
  • Surface plasmon resonance (SPR) : Immobilize lipid bilayers or proteins on sensor chips to quantify binding kinetics.
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers, focusing on the alignment of dodecyloxy chains within hydrophobic regions .
    Note : Buffer selection (e.g., Tris vs. EPPS) may affect results in Folin-Ciocalteu assays; validate compatibility with phenolic compounds .

Q. What methodologies resolve contradictions in data related to the compound’s antioxidant or antimicrobial activity?

Answer:

  • Dose-response profiling : Test activity across a concentration range (e.g., 1–100 µM) to identify non-linear effects.
  • Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging or flow cytometry to assess microbial membrane damage.
  • Control experiments : Compare with structurally similar compounds (e.g., 3,4,5-tris(decyloxy) analogs) to isolate the role of chain length .

Q. How can this compound be integrated into drug delivery systems?

Answer:

  • Nanoparticle formulation : Incorporate into lipid nanoparticles (LNPs) or polymeric micelles to enhance drug loading via hydrophobic interactions.
  • Targeted delivery : Functionalize with ligands (e.g., folate) to improve cellular uptake.
  • In vitro validation : Use fluorescently tagged analogs to track cellular internalization via confocal microscopy .

Methodological Considerations Table

Property/Analysis Recommended Technique Key Parameters References
SolubilityShake-flask methodlogP in octanol/water
PurityHPLC with UV detectionRetention time, peak area
Thermal stabilityDifferential Scanning Calorimetry (DSC)Melting point, enthalpy
Membrane interactionSurface Plasmon Resonance (SPR)Binding affinity (KD)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.